

# Step-by-step synthesis protocol for 2-Morpholinophenol

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## Compound of Interest

Compound Name: 2-Morpholinophenol

CAS No.: 41536-44-1

Cat. No.: B1351176

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Application Note: High-Purity Synthesis of **2-Morpholinophenol**

## Executive Summary & Strategic Rationale

**2-Morpholinophenol** (also known as N-(2-hydroxyphenyl)morpholine) is a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for analgesics, antibiotics, and kinase inhibitors. While traditional industrial routes involve the double alkylation of 2-aminophenol with bis(2-chloroethyl)ether, these methods often suffer from poor regioselectivity (

- vs.

-alkylation) and difficult purification profiles.

This protocol details a high-fidelity, two-step synthesis designed for drug development workflows where purity and reproducibility are paramount. We utilize a Buchwald-Hartwig Cross-Coupling of 2-bromoanisole with morpholine, followed by a regioselective Demethylation. This route guarantees the exclusive formation of the

-aryl bond and avoids the formation of toxic aziridinium intermediates associated with the alkyl halide route.

## Synthetic Pathway & Mechanism

The synthesis proceeds through two distinct chemical transformations:[1][2]

- Pd-Catalyzed C-N Bond Formation: Utilization of a sterically bulky phosphine ligand (BINAP) to facilitate the coupling of the electron-rich aryl halide with the secondary amine.
- Lewis Acid-Mediated Ether Cleavage: Use of Boron Tribromide (  $\text{BBr}_3$  ) to cleave the methyl ether, revealing the phenol without affecting the morpholine ring.

## Process Logic Diagram



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Caption: Logical workflow for the 2-step synthesis of **2-Morpholinophenol**, highlighting critical reagents and state transitions.

## Reagents & Equipment Specifications

Safety Note: This protocol involves the use of Boron Tribromide (  $\text{BBr}_3$  )

, which reacts violently with water and releases toxic HBr fumes. All operations in Step 2 must be performed in a strictly anhydrous environment under inert gas (Nitrogen/Argon).

### Table 1: Reagent Stoichiometry (Scale: 10 mmol)

Reagent	MW ( g/mol )	Equiv.[2][3][4]	Amount	Role
Step 1				
2-Bromoanisole	187.03	1.0	1.87 g (1.25 mL)	Substrate
Morpholine	87.12	1.2	1.05 g (1.04 mL)	Nucleophile
	915.72	0.02	183 mg	Catalyst Precursor
(±)-BINAP	622.68	0.06	373 mg	Ligand
Sodium tert-butoxide	96.10	1.4	1.35 g	Base
Toluene (Anhydrous)	-	-	20 mL	Solvent
Step 2				
(1.0 M in DCM)	250.52	2.5	25.0 mL	Demethylating Agent
Dichloromethane (DCM)	-	-	30 mL	Solvent

## Detailed Experimental Protocol

### Step 1: Synthesis of 1-(2-Methoxyphenyl)morpholine

Objective: Construct the C-N bond using palladium catalysis.

- Catalyst Pre-complexation:
  - In a glovebox or under a steady stream of Argon, charge a dry 100 mL Schlenk flask with (183 mg) and BINAP (373 mg).
  - Add anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes. The solution should turn a deep orange-red, indicating active catalyst formation.

- Substrate Addition:
  - Add solid Sodium tert-butoxide (1.35 g) to the flask.
  - Add 2-Bromoanisole (1.25 mL) and Morpholine (1.04 mL) sequentially via syringe.
  - Add the remaining Toluene (10 mL) to wash down the sides.
- Reaction:
  - Seal the flask and heat to 110°C (oil bath temperature) with vigorous stirring.
  - Timepoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction is typically complete within 12–16 hours.
- Workup:
  - Cool the mixture to room temperature.
  - Filter the suspension through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with Ethyl Acetate (30 mL).
  - Concentrate the filtrate under reduced pressure.
  - Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
  - Expected Yield: 85–92% (Pale yellow oil).

## Step 2: Demethylation to 2-Morpholinophenol

Objective: Cleave the methyl ether to reveal the free phenol.

- Setup (Strictly Anhydrous):
  - Dissolve the purified 1-(2-Methoxyphenyl)morpholine (approx. 1.6 g, 8.5 mmol) in anhydrous DCM (30 mL) in a dry 2-round-bottom flask under Argon.
  - Cool the solution to -78°C (Dry ice/Acetone bath).

- Addition:
  - Add solution (1.0 M in DCM, 25 mL) dropwise over 20 minutes via a pressure-equalizing dropping funnel or syringe pump. Caution: Exothermic.<sup>[1]</sup>
- Reaction:
  - Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
  - Stir at 0°C or Room Temperature until TLC indicates disappearance of the starting material (approx. 3–5 hours total).
- Quench & Isolation:
  - Cool back to 0°C. Carefully quench by dropwise addition of Methanol (10 mL) (Caution: Violent evolution of HBr/MeBr gas).
  - Concentrate the mixture to dryness. Repeat the MeOH addition/evaporation cycle twice to remove borate esters.
  - Dissolve the residue in water (20 mL) and neutralize to pH ~7-8 with saturated solution.
  - Extract with DCM ( mL). Dry combined organics over , filter, and concentrate.
- Final Purification:
  - Recrystallize the solid from Ethanol/Hexane or purify via short silica plug if necessary.
  - Expected Yield: 75–85% (Off-white to beige crystalline solid).

## Analytical Validation (QC Criteria)

To ensure the protocol was successful, the product must meet these specifications:

- Appearance: Off-white crystalline solid.
- Melting Point: 93–95°C (Lit. value check).
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - 6.8–7.2 ppm (m, 4H, Aromatic).
  - 3.86 ppm (t, 4H, Morpholine O-  
).
  - 2.85 ppm (t, 4H, Morpholine N-  
).
  - ~5.0–6.0 ppm (Broad s, 1H, -OH, exchangeable with  
).
- Mass Spectrometry (ESI+):  
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## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Step 1: Low Conversion	Catalyst poisoning or wet solvent.	Ensure Toluene is distilled over Na/Benzophenone or from a solvent system. Use fresh NaOtBu (it degrades with moisture).
Step 1: C-O Coupling	Formation of diphenylether side product.	Ensure temperature is strictly controlled; BINAP usually favors C-N over C-O, but excess base can promote side reactions.
Step 2: Incomplete Cleavage	Old reagent.	degrades over time. Use a fresh bottle. Alternatively, use 48% HBr reflux (harsher, lower yield).
Product Color	Oxidation of phenol.	2-Morpholinophenol is electron-rich and oxidizes easily. Store under Argon in the dark.

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